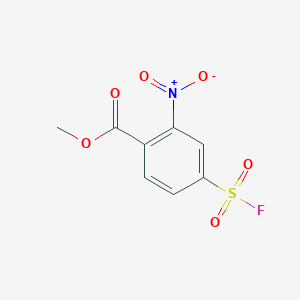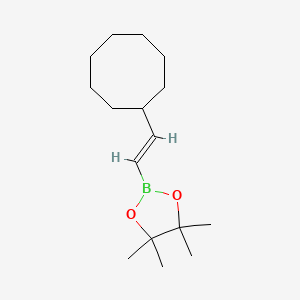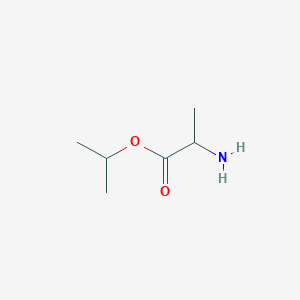
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant utility in organic synthesis, chemical biology, and materials science. The presence of both nitro and fluorosulfonyl groups in the benzoate structure makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-2-nitrobenzoate typically involves the introduction of the fluorosulfonyl group into a pre-existing benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and consistency. The use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub is also a common approach in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted under specific conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzoates.
Reduction: Methyl 4-(fluorosulfonyl)-2-aminobenzoate.
Oxidation: Oxidized benzoate derivatives.
Applications De Recherche Scientifique
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a covalent inhibitor.
Mécanisme D'action
The mechanism of action of methyl 4-(fluorosulfonyl)-2-nitrobenzoate involves the reactivity of the sulfonyl fluoride group. This group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Comparaison Avec Des Composés Similaires
- Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
- Methyl 4-(methylsulfonyl)-2-nitrobenzoate
- Methyl 4-(trifluoromethylsulfonyl)-2-nitrobenzoate
Uniqueness: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. The fluorosulfonyl group is known for its balance of biocompatibility and protein reactivity, making it particularly useful in chemical biology applications .
Propriétés
Formule moléculaire |
C8H6FNO6S |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
methyl 4-fluorosulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |
Clé InChI |
UQQJCJKSYJCRKZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)


![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)




![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)

